5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions usually involve heating the reactants in the presence of the catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: Aryl boronic acids and palladium catalysts are commonly used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield aryl-substituted pyrazolopyridines .
Scientific Research Applications
5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets are still under investigation, but studies have shown its potential in inhibiting Mycobacterium tuberculosis by binding to Pantothenate Synthetase .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a different substitution pattern.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with a fused pyrazole and pyrimidine ring.
Uniqueness
5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9BrClN3 |
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Molecular Weight |
322.59 g/mol |
IUPAC Name |
5-bromo-1-(3-chlorophenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c1-8-12-5-9(14)7-16-13(12)18(17-8)11-4-2-3-10(15)6-11/h2-7H,1H3 |
InChI Key |
NRFCSKNMYIEGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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